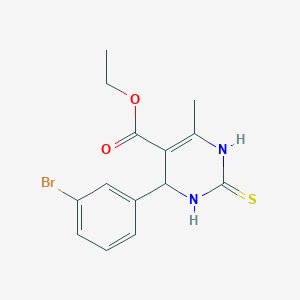
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Some pyrimidine derivatives are known to inhibit ache, affecting normal nerve pulse transmission .
Biochemical Pathways
Many pyrimidine derivatives are known to affect pathways involving reactive oxygen species (ros) and free radicals .
Result of Action
Inhibition of ache by some pyrimidine derivatives can lead to behavioral changes and body movement impairment .
生物活性
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 294854-53-8) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₅BrN₂O₂S
- Molecular Weight : 355.25 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with a thioxo group and an ethyl ester.
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer effects. For instance:
- Cell Line Studies : In vitro assays revealed that the compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 15 µg/mL .
Case Studies
-
In Vivo Efficacy in Tumor Models :
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism involved inhibition of angiogenesis and modulation of cytokines related to tumor growth . -
Synergistic Effects with Other Drugs :
Research indicates that combining this compound with conventional chemotherapeutics like doxorubicin enhances the overall anticancer efficacy while reducing associated side effects. This synergistic effect was particularly noted in multidrug-resistant cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Apoptosis induction |
| Anticancer | HeLa | 20 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 15 | Bacterial cell wall disruption |
| Antimicrobial | Escherichia coli | 20 | Inhibition of protein synthesis |
特性
IUPAC Name |
ethyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDOYBEWNSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














